Cas no 1898372-24-1 (3-amino-1-(pentafluorophenyl)propan-1-one)

3-Amino-1-(pentafluorophenyl)propan-1-one is a fluorinated organic compound featuring a pentafluorophenyl group and an amino-substituted propanone moiety. Its structure combines electron-withdrawing fluorine atoms with a reactive amino ketone functionality, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The pentafluorophenyl group enhances stability and influences reactivity, while the amino ketone segment offers versatility for further derivatization. This compound is particularly useful in the development of fluorinated bioactive molecules, where its unique electronic properties can improve binding affinity and metabolic stability. It is typically handled under controlled conditions due to its reactivity and potential sensitivity to moisture.
3-amino-1-(pentafluorophenyl)propan-1-one structure
1898372-24-1 structure
商品名:3-amino-1-(pentafluorophenyl)propan-1-one
CAS番号:1898372-24-1
MF:C9H6F5NO
メガワット:239.142059803009
CID:6177575
PubChem ID:117349956

3-amino-1-(pentafluorophenyl)propan-1-one 化学的及び物理的性質

名前と識別子

    • 3-amino-1-(pentafluorophenyl)propan-1-one
    • EN300-1802302
    • 1898372-24-1
    • インチ: 1S/C9H6F5NO/c10-5-4(3(16)1-2-15)6(11)8(13)9(14)7(5)12/h1-2,15H2
    • InChIKey: CYGQXPQMEIVFIQ-UHFFFAOYSA-N
    • ほほえんだ: FC1C(=C(C(=C(C=1C(CCN)=O)F)F)F)F

計算された属性

  • せいみつぶんしりょう: 239.03695463g/mol
  • どういたいしつりょう: 239.03695463g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 248
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 43.1Ų

3-amino-1-(pentafluorophenyl)propan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1802302-1.0g
3-amino-1-(pentafluorophenyl)propan-1-one
1898372-24-1
1g
$1100.0 2023-06-02
Enamine
EN300-1802302-0.1g
3-amino-1-(pentafluorophenyl)propan-1-one
1898372-24-1
0.1g
$968.0 2023-09-19
Enamine
EN300-1802302-1g
3-amino-1-(pentafluorophenyl)propan-1-one
1898372-24-1
1g
$1100.0 2023-09-19
Enamine
EN300-1802302-10.0g
3-amino-1-(pentafluorophenyl)propan-1-one
1898372-24-1
10g
$4729.0 2023-06-02
Enamine
EN300-1802302-0.5g
3-amino-1-(pentafluorophenyl)propan-1-one
1898372-24-1
0.5g
$1056.0 2023-09-19
Enamine
EN300-1802302-2.5g
3-amino-1-(pentafluorophenyl)propan-1-one
1898372-24-1
2.5g
$2155.0 2023-09-19
Enamine
EN300-1802302-10g
3-amino-1-(pentafluorophenyl)propan-1-one
1898372-24-1
10g
$4729.0 2023-09-19
Enamine
EN300-1802302-5.0g
3-amino-1-(pentafluorophenyl)propan-1-one
1898372-24-1
5g
$3189.0 2023-06-02
Enamine
EN300-1802302-0.05g
3-amino-1-(pentafluorophenyl)propan-1-one
1898372-24-1
0.05g
$924.0 2023-09-19
Enamine
EN300-1802302-5g
3-amino-1-(pentafluorophenyl)propan-1-one
1898372-24-1
5g
$3189.0 2023-09-19

3-amino-1-(pentafluorophenyl)propan-1-one 関連文献

3-amino-1-(pentafluorophenyl)propan-1-oneに関する追加情報

3-Amino-1-(Pentafluorophenyl)propan-1-one (CAS No. 1898372-24-1): A Comprehensive Overview

3-Amino-1-(pentafluorophenyl)propan-1-one (CAS No. 1898372-24-1) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as APFP, is characterized by its unique structure, which includes a pentafluorophenyl group and an amino functionality. These features contribute to its potential applications in various therapeutic areas, particularly in the development of novel drugs and biologically active molecules.

The pentafluorophenyl group is known for its strong electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound. The presence of this group can enhance the binding affinity of 3-amino-1-(pentafluorophenyl)propan-1-one to specific biological targets, making it a valuable scaffold for drug design. Additionally, the amino functionality provides opportunities for further chemical modifications, allowing researchers to tailor the compound's properties for specific applications.

Recent studies have highlighted the potential of 3-amino-1-(pentafluorophenyl)propan-1-one in various biological contexts. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against certain kinases, which are key enzymes involved in signal transduction pathways. This finding suggests that 3-amino-1-(pentafluorophenyl)propan-1-one could be a promising lead compound for the development of kinase inhibitors, which are crucial for treating diseases such as cancer and inflammatory disorders.

Another area of interest is the use of 3-amino-1-(pentafluorophenyl)propan-1-one in the development of imaging agents. The unique electronic properties of the pentafluorophenyl group make it an attractive candidate for enhancing the contrast and specificity of imaging techniques. Research published in Bioconjugate Chemistry has shown that conjugates of 3-amino-1-(pentafluorophenyl)propan-1-one with fluorescent dyes exhibit enhanced cellular uptake and retention, making them suitable for applications in fluorescence imaging and diagnostics.

In addition to its potential therapeutic and diagnostic applications, 3-amino-1-(pentafluorophenyl)propan-1-one has also been explored as a synthetic intermediate in organic synthesis. Its reactivity and functional group compatibility make it a useful building block for constructing complex molecules with diverse biological activities. A study in The Journal of Organic Chemistry reported the successful synthesis of several bioactive compounds using 3-amino-1-(pentafluorophenyl)propan-1-one as a key intermediate, demonstrating its versatility and synthetic utility.

The safety profile of 3-amino-1-(pentafluorophenyl)propan-1-one is another important aspect to consider. Preliminary toxicological studies have indicated that this compound exhibits low toxicity at therapeutic concentrations, which is a favorable attribute for drug development. However, further investigations are necessary to fully understand its safety profile and potential side effects.

In conclusion, 3-amino-1-(pentafluorophenyl)propan-1-one (CAS No. 1898372-24-1) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its biological activity and synthetic utility, make it an attractive candidate for further exploration and development. As research in this area continues to advance, it is likely that new insights and applications will emerge, further solidifying the importance of this compound in the scientific community.

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